Isononyl Benzoate
Description
Historical Context and Evolution of Benzoate (B1203000) Ester Research
The study of benzoate esters traces back to the broader history of benzoic acid and its derivatives. Benzoic acid itself was discovered in the sixteenth century, initially through the dry distillation of gum benzoin. wikipedia.org Early research focused on determining its composition and exploring its natural occurrences and basic reactions. wikipedia.org Benzoic acid occurs naturally in many plants and serves as an intermediate in the biosynthesis of various secondary metabolites. wikipedia.org Its salts and esters are collectively known as benzoates. wikipedia.org
The use of benzoic acid and its salts as preservatives has been known for a long time, with Salkowski discovering the antifungal properties of benzoic acid in 1875. wikipedia.org This historical use as a preservative highlights the early recognition of the biological and chemical activity of benzoate compounds.
The application of benzoate esters as plasticizers began to develop significantly in the mid-20th century. Benzoic acid plasticizers were considered useful for polyvinyl chloride (PVC) as early as the 1940s, with some becoming commercially available. google.com Over decades, these plasticizers have been improved and widely used in PVC applications. google.com The evolution of benzoate ester research has been driven by the need for compounds with specific solvating properties, compatibility with various polymers, and performance characteristics like low volatility and good fusion properties.
Other benzoate esters, such as methyl benzoate and ethyl benzoate, have historically been used in fragrances and flavorings due to their characteristic scents. edu.krdsigmaaldrich.com Benzyl (B1604629) benzoate is another example, known for its use as a scabicide and acaricide, also found naturally in some plants. nih.gov The diverse applications of these earlier benzoate esters laid some groundwork for the investigation and utilization of more complex structures like isononyl benzoate.
Significance of this compound within Applied Chemistry and Material Science
This compound holds significant importance in applied chemistry and material science, primarily due to its function as a plasticizer. Plasticizers are additives that are incorporated into polymers to increase their flexibility, workability, and extensibility. This compound, specifically, is recognized for its efficacy in various polymer systems, particularly in flexible PVC formulations. matweb.comgoogle.com
One of the key advantages of this compound is its unique combination of properties, including low plastisol viscosity and fast fusion properties. matweb.com These characteristics make it an ideal plasticizer for applications such as chemical foamed flooring. matweb.com It is also utilized as a plasticizing or coalescing agent in paints, inks, coatings, and adhesives. matweb.com
This compound is often considered as an alternative to phthalate (B1215562) plasticizers, which have faced scrutiny due to environmental and health concerns. google.comiosrjournals.org The industry has been actively developing novel, non-phthalate plasticizers that are toxicologically less concerning and offer comparable technical performance. google.com Benzoate plasticizers, including this compound, are among the alternatives being used. google.comiosrjournals.orgatamanchemicals.com
While this compound offers advantages, it has also been noted to have a disadvantage in some applications due to its volatility, which can lead to its escape from the polymer over time, posing problems particularly in interior applications. google.com Consequently, it is sometimes used in combination with other plasticizers. google.com
The physical properties of this compound contribute to its utility in these applications. Some reported properties include its molecular weight and XLogP3 value, which are relevant to its behavior and interactions within material matrices. nih.gov
Here is a table summarizing some reported physical properties of this compound:
| Property | Value | Unit | Source |
| Molecular Weight | 248.36 | g/mol | PubChem nih.gov |
| XLogP3 | 6.3 | PubChem nih.gov | |
| Hydrogen Bond Donor Count | 0 | PubChem nih.gov | |
| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov | |
| Rotatable Bond Count | 9 | PubChem nih.gov | |
| Exact Mass | 248.177630004 | Da | PubChem nih.gov |
| Monoisotopic Mass | 248.177630004 | Da | PubChem nih.gov |
| Topological Polar Surface Area | 26.3 | Ų | PubChem nih.gov |
| Heavy Atom Count | 18 | PubChem nih.gov | |
| Formal Charge | 0 | PubChem nih.gov | |
| Complexity | 217 | PubChem nih.gov | |
| Specific Gravity | Data Available | DIN 51 757/ASTM D4052 | MatWeb matweb.com |
| Brookfield Viscosity | Data Available | DIN S3015/ASTM D445 | MatWeb matweb.com |
| Vapor Pressure | Data Available | OECD Testing Guideline 104 | MatWeb matweb.com |
| Acid Value | Data Available | DIN EN ISO 2114/ASTM D1045 | MatWeb matweb.com |
| Pour Point | Data Available | DIN ISO 3016 | MatWeb matweb.com |
| Flash Point | Data Available | DIN EN ISO 2719 | MatWeb matweb.com |
| Ignition Temperature | Data Available | DIN 51 794/ASTM E 659 | MatWeb matweb.com |
| Refractive Index | Data Available | DIN 51 423/2/ASTM D1045 | MatWeb matweb.com |
| Solution Temperature | Data Available | DIN 54 408, modified | MatWeb matweb.com |
| Water Content | Data Available | DIN 51 777/ASTM E 203 (% mass) | MatWeb matweb.com |
Note: "Data Available" indicates that the search result mentioned the property and the relevant testing standard but did not provide a specific numerical value in the snippet.
Current Research Frontiers and Emerging Interests for this compound
Current research involving this compound continues to explore its utility and optimize its performance, particularly within the context of developing sustainable and high-performance materials. A significant area of focus is its role as a non-phthalate plasticizer and its potential as an alternative in various polymer applications. google.comiosrjournals.org
Research is also ongoing in the broader field of benzoate esters as plasticizers, investigating different structures and blends to achieve desired properties. For instance, studies are exploring blends of dibenzoate plasticizers, and monobenzoates like this compound are recognized as components that can be used. google.com The development of novel plasticizers free of ortho-phthalates that are toxicologically unconcerning and technically equivalent to phthalates remains a key research frontier. google.com
The analysis and identification of plasticizers, including benzoate esters like this compound, in materials such as PVC are also areas of ongoing research, with techniques like pyrolysis/thermal desorption gas chromatography-mass spectrometry (Py/TD-GC-MS) being explored for screening purposes. ipcp.ch This highlights the need for effective analytical methods to understand the composition of polymeric materials and the presence of different plasticizers.
Emerging interests for this compound are likely tied to the broader trends in material science and green chemistry, including the development of more environmentally friendly and sustainable products. The search for effective, yet less volatile, alternatives or strategies to mitigate the volatility of this compound in certain applications could also be a focus of future research. While specific cutting-edge research solely centered on this compound beyond its plasticizer role is not extensively detailed in the provided search results, its continued use and investigation within the plasticizer market and material science indicate ongoing interest in optimizing its performance and exploring its potential in new formulations.
The context of replacing legacy additives in plastic waste streams and developing revalorization routes for extracted compounds, such as phthalate plasticizers, also indirectly relates to the research landscape of alternative plasticizers like this compound. researchgate.net As the focus shifts towards a circular economy, the behavior and potential recycling or recovery of alternative plasticizers will likely become increasingly important research areas.
Structure
2D Structure
3D Structure
Properties
CAS No. |
670241-72-2 |
|---|---|
Molecular Formula |
C16H24O2 |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
7-methyloctyl benzoate |
InChI |
InChI=1S/C16H24O2/c1-14(2)10-6-3-4-9-13-18-16(17)15-11-7-5-8-12-15/h5,7-8,11-12,14H,3-4,6,9-10,13H2,1-2H3 |
InChI Key |
BBVARVTURNYWGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCOC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of Isononyl Benzoate
Conventional Esterification Routes for Isononyl Benzoate (B1203000)
The primary industrial method for producing isononyl benzoate is the direct esterification of benzoic acid and isononyl alcohol. This reaction can be catalyzed by various acidic or metal-based catalysts to increase the reaction rate and yield.
Catalytic Systems in this compound Synthesis
A variety of catalytic systems are employed in the synthesis of this compound to enhance reaction efficiency. These can be broadly categorized into metal-based catalysts and acidic catalysts.
Metal-based catalysts are frequently used in the synthesis of this compound. These catalysts, often referred to as high-temperature catalysts, typically require temperatures above 180°C to achieve their full catalytic activity. google.com Despite the higher temperature requirement, they are often preferred over protic acids because they tend to produce fewer by-products, such as olefins that can form from the alcohol reactant. google.com
Common examples of metal catalysts include:
Tin powder
Tin(II) oxide
Tin(II) oxalate (B1200264)
Titanates, such as tetraisopropyl orthotitanate and tetrabutyl orthotitanate google.com
Zirconium esters, like tetrabutyl zirconate google.com
Research on the synthesis of other benzoate esters has highlighted the effectiveness of titanium and zirconium-based solid acid catalysts. For instance, a study on the synthesis of methyl benzoate compounds found that a zirconium metal catalyst with fixed titanium (ZT10) showed the best activity. mdpi.com Another study demonstrated that titanate catalysts exhibit high activity in the transesterification of methyl benzoate to produce benzyl (B1604629) and butyl benzoate.
The table below summarizes the types of metal-based catalysts used in benzoate ester synthesis.
| Catalyst Type | Specific Examples | Key Advantages |
| Tin-Based | Tin powder, Tin(II) oxide, Tin(II) oxalate | Effective at high temperatures |
| Titanium-Based | Tetraisopropyl orthotitanate, Tetrabutyl orthotitanate, Titanium-zirconium solid acids | High activity, fewer by-products |
| Zirconium-Based | Tetrabutyl zirconate, Zirconium-titanium solid acids | High activity, good selectivity |
Both Brønsted and Lewis acids can be used to catalyze the esterification of benzoic acid with isononyl alcohol. google.comgoogle.com Traditional acidic catalysts include sulfuric acid, phosphoric acid, and p-toluenesulfonic acid. mdpi.com While effective, these homogeneous catalysts can lead to issues such as equipment corrosion and the production of acidic waste, which requires neutralization and can cause environmental pollution. mdpi.combibliomed.org
To overcome these drawbacks, solid acid catalysts and ionic liquids have been investigated as more environmentally friendly alternatives. Solid acids, such as certain zeolites and sulfated metal oxides, offer advantages like easier separation from the reaction mixture and reduced corrosion. iitm.ac.insemanticscholar.org For example, zeolite H-Beta has been shown to be an effective catalyst for the acylation of aromatic compounds, a reaction related to esterification. iitm.ac.in
Ionic liquids, which are salts that are liquid at low temperatures, have also emerged as promising catalysts for esterification reactions. They can be designed to have specific acidic properties and can often be recycled, making them a greener option. semanticscholar.orgnanomaterchem.com
The following table provides an overview of acidic catalysts used in the synthesis of benzoate esters.
| Catalyst Type | Specific Examples | Advantages | Disadvantages |
| Mineral Acids | Sulfuric acid, Phosphoric acid | Low cost, high activity | Corrosive, difficult to recycle, waste production mdpi.combibliomed.org |
| Organic Acids | p-Toluenesulfonic acid | High activity, less corrosive than mineral acids semanticscholar.org | Can be difficult to separate from product |
| Solid Acids | Zeolites (e.g., H-Beta), Sulfated metal oxides | Recyclable, non-corrosive, environmentally friendly iitm.ac.in | May have lower activity than homogeneous catalysts |
| Ionic Liquids | [EMIM][HSO4] | Recyclable, tunable properties, low corrosion nanomaterchem.comresearchgate.net | Higher cost |
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield and selectivity of this compound synthesis. Key parameters that are often adjusted include temperature, pressure, and the molar ratio of reactants.
Temperature plays a significant role in the kinetics of the esterification reaction. Generally, higher temperatures increase the reaction rate. sjf.ch However, excessively high temperatures can lead to the formation of unwanted by-products. google.com The optimal temperature often depends on the specific catalyst being used. For instance, metal-based catalysts typically require higher temperatures (above 180°C) to be fully effective. google.com
Pressure can also be manipulated to influence the reaction equilibrium. By conducting the reaction under reduced pressure (vacuum), the water formed as a by-product can be continuously removed, shifting the equilibrium towards the formation of the ester and thereby increasing the conversion of the reactants. rsc.org
The transesterification reaction to produce this compound is generally carried out at temperatures between 100 to 220°C. The pressure is regulated to be at least high enough to allow the alcohol produced from the starting ester to be distilled off from the reaction mixture under atmospheric pressure. google.com
The molar ratio of the reactants, benzoic acid and isononyl alcohol, is another critical factor in optimizing the synthesis of this compound. Using an excess of one of the reactants, typically the alcohol, can help to drive the reaction to completion and increase the yield of the ester. researchgate.net
For the synthesis of a similar ester, isoamyl benzoate, optimal molar ratios of benzoic acid to isoamyl alcohol have been reported to be in the range of 1.0:2.0 to 1.0:4.0, depending on the catalyst used. bibliomed.org For instance, with an aryl sulphonic acid catalyst, a molar ratio of 1.0:2.0 resulted in a 98.35% yield, while a solid super acid catalyst required a ratio of 1.0:4.0 to achieve a 96.6% yield. bibliomed.org
The use of a solvent that can form an azeotrope with water, such as cyclohexane (B81311) or xylene, is a common strategy to facilitate the removal of water and shift the reaction equilibrium towards the products. patsnap.com
The table below illustrates the effect of molar ratio on the yield of isoamyl benzoate with different catalysts, providing insight into the optimization of similar esterification reactions.
| Catalyst | Molar Ratio (Benzoic Acid:Isoamyl Alcohol) | Reaction Time (hours) | Yield (%) |
| Aryl sulphonic acid | 1.0:2.0 | 2.0 | 98.35 |
| NH4Fe(SO4)2·12H2O | 1.0:2.0 | 4.0 | 82.3 |
| Zr(SO4)2·4H2O | 1.0:2.5 | 2.5 | 96.3 |
| p-Toluenesulfonic acid | 1.0:3.0 | 2.5 | 88.3 |
| Ti(SO4)2/TiO2 | 1.0:4.0 | 1.5 | 96.6 |
| Data adapted from a review on the synthesis of isoamyl benzoate. bibliomed.org |
Green Synthesis Approaches for this compound and Analogues
In recent years, the chemical industry has witnessed a significant shift towards green and sustainable manufacturing processes. This paradigm shift is driven by the need to minimize environmental impact, reduce waste, and enhance energy efficiency. The synthesis of this compound is no exception, with research focusing on the development of eco-friendly methodologies.
Principles of Sustainable Benzoate Ester Synthesis
The foundation of green chemistry lies in a set of twelve principles that guide the design of chemical products and processes to reduce or eliminate the use and generation of hazardous substances. libretexts.org In the context of benzoate ester synthesis, including that of this compound, several of these principles are paramount:
Prevention of Waste : It is more desirable to prevent the formation of waste than to treat it after it has been created. libretexts.org This principle encourages the development of synthetic routes with high selectivity and conversion rates, minimizing the generation of byproducts.
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. youtube.com The concept of atom economy, developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. youtube.comresearchgate.net Reactions with high atom economy are inherently more sustainable as they generate less waste. researchgate.net
Use of Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. libretexts.org Traditional esterification reactions often employ volatile organic compounds (VOCs) as solvents, which can have detrimental effects on human health and the environment. libretexts.org Green approaches focus on the use of safer alternatives or solvent-free conditions.
Design for Energy Efficiency : Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. mdpi.com This includes conducting reactions at ambient temperature and pressure whenever feasible and exploring energy-efficient technologies like microwave irradiation. mdpi.com
Use of Renewable Feedstocks : A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. google.com The use of bio-based alcohols and carboxylic acids derived from renewable resources is a key aspect of sustainable ester synthesis. google.comresearchgate.net
Catalysis : Catalytic reagents are superior to stoichiometric reagents. youtube.com Catalysts enhance reaction rates and selectivity, often under milder conditions, and can be used in small amounts and potentially be recycled, thus reducing waste. science.gov
Utilization of Eco-Friendly Catalysts and Solvents
The choice of catalyst and solvent plays a pivotal role in the environmental footprint of this compound synthesis. Green chemistry offers a range of alternatives to traditional corrosive and hazardous catalysts like sulfuric acid.
Eco-Friendly Catalysts:
Solid Acid Catalysts : These catalysts, such as ion-exchange resins (e.g., Amberlyst-15), zeolites, and sulfated zirconia, offer significant advantages over homogeneous acid catalysts. youtube.commasterorganicchemistry.com They are non-corrosive, easily separable from the reaction mixture, and often reusable, which simplifies product purification and reduces waste. researchgate.netmasterorganicchemistry.com For instance, zirconium-based solid acids have shown high activity in the esterification of benzoic acid. researchgate.net
Enzymes (Lipases) : Lipases are biocatalysts that can effectively catalyze esterification reactions under mild conditions. nih.govresearchgate.net Immobilized lipases, such as Novozym 435, are particularly attractive for industrial applications due to their high selectivity, reusability, and operation in organic solvents or solvent-free systems. wikipedia.orgresearchgate.net The enzymatic synthesis of various esters, including those of benzoic acid, has been successfully demonstrated. researchgate.netwikipedia.org
Ionic Liquids (ILs) and Deep Eutectic Solvents (DES) : These compounds are considered "green" solvents and can also act as catalysts. youtube.comucla.edu Brønsted acidic ionic liquids, for example, have been shown to be effective catalysts for the synthesis of benzoic esters, offering the advantage of being easily recoverable and reusable. ucla.edutcu.edu Deep eutectic solvents, formed from a hydrogen bond donor and a hydrogen bond acceptor, are biodegradable, have low toxicity, and have demonstrated high catalytic activity in the esterification of benzoic acid. youtube.com
Eco-Friendly Solvents:
The ideal scenario for green ester synthesis is to conduct the reaction under solvent-free conditions, which significantly reduces waste and simplifies downstream processing. youtube.comresearchgate.net When a solvent is necessary, the focus is on replacing hazardous volatile organic compounds with greener alternatives. Ionic liquids and deep eutectic solvents can serve as both catalysts and reaction media, eliminating the need for additional solvents. youtube.comucla.edu
The following table summarizes the advantages of some eco-friendly catalysts used in benzoate ester synthesis:
| Catalyst Type | Key Advantages | Relevant Research Findings |
| Solid Acid Catalysts | Non-corrosive, easily separable, reusable, reduced waste generation. | Zirconium-titanium solid acids have been successfully used for the synthesis of a series of methyl benzoates. researchgate.net Ion-exchange resins like Amberlyst-15 have been tested for the esterification of benzoic acid with various alcohols. youtube.com |
| Enzymes (Lipases) | High selectivity, mild reaction conditions, biodegradable, can operate in solvent-free systems. | Immobilized lipases like Novozym 435 have been effectively used in the transesterification of methyl benzoate with various alcohols. wikipedia.org The enzymatic synthesis of isoamyl butyrate (B1204436) has been optimized, demonstrating the potential for flavor ester production. nih.gov |
| Ionic Liquids (ILs) | Dual role as catalyst and solvent, low volatility, high thermal stability, recyclable. | Novel Brønsted acidic ionic liquids have been shown to be efficient catalysts for the synthesis of benzoic esters with good to excellent yields. ucla.edu |
| Deep Eutectic Solvents (DES) | Biodegradable, low cost, easy to prepare, high catalytic activity. | A deep eutectic solvent formed from p-toluene sulfonic acid and benzyl tri-ethyl ammonium (B1175870) chloride showed high catalytic activity for the esterification of benzoic acid. youtube.com |
Waste Minimization and Energy Efficiency in Synthetic Protocols
Minimizing waste and energy consumption are central tenets of green chemistry that directly impact the economic and environmental viability of this compound production.
Waste Minimization:
The primary strategy for waste minimization is the adoption of synthetic routes with high atom economy and the use of recyclable catalysts. youtube.comresearchgate.net As discussed previously, solid acid catalysts and immobilized enzymes can be easily recovered and reused for multiple reaction cycles, significantly reducing the amount of catalyst waste. researchgate.netmasterorganicchemistry.com Furthermore, solvent-free reaction conditions eliminate the generation of solvent waste, which is a major contributor to the environmental impact of many chemical processes. youtube.comresearchgate.net The E-factor (environmental factor), which is the mass ratio of waste to the desired product, is a useful metric for quantifying the environmental impact of a chemical process. acs.org Green synthetic protocols aim for a low E-factor. acs.org
Energy Efficiency:
Traditional esterification reactions often require prolonged heating, leading to significant energy consumption. mdpi.com Several strategies can be employed to improve energy efficiency:
Microwave Irradiation : Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions. ethz.chwikipedia.org It offers rapid and uniform heating, leading to significantly shorter reaction times and often higher yields compared to conventional heating methods. mdpi.comethz.ch The synthesis of various benzoate esters has been successfully achieved using microwave irradiation, demonstrating its potential for energy-efficient production. ucla.eduethz.ch
Catalyst Optimization : The use of highly active catalysts can reduce the required reaction temperature and time, thereby lowering energy consumption. science.gov For example, the development of novel catalysts with enhanced activity is a key area of research in green chemistry. science.gov
Process Intensification : Techniques such as reactive distillation, where the reaction and separation of products occur simultaneously in a single unit, can lead to significant energy savings.
Mechanistic Investigations of this compound Formation and Transformation
A thorough understanding of the reaction mechanisms is crucial for optimizing the synthesis of this compound and for predicting its stability and potential degradation pathways.
Detailed Reaction Mechanisms of Esterification Processes
The most common method for synthesizing this compound is through the Fischer-Speier esterification of benzoic acid with isononyl alcohol, typically in the presence of an acid catalyst.
Fischer-Speier Esterification Mechanism:
The Fischer-Speier esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction. The mechanism involves several key steps:
Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of the benzoic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. byjus.com
Nucleophilic Attack by the Alcohol : The isononyl alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate (an oxonium ion). byjus.com
Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups of the tetrahedral intermediate, forming a good leaving group (water). byjus.com
Elimination of Water : The lone pair of electrons on the remaining hydroxyl group pushes out the water molecule, reforming the carbonyl group and generating a protonated ester. byjus.com
Deprotonation : The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound. byjus.com
Since the reaction is reversible, the equilibrium can be shifted towards the product side by using an excess of one of the reactants (typically the alcohol) or by removing the water formed during the reaction, for instance, by using a Dean-Stark apparatus. tcu.edu
Lipase-Catalyzed Esterification Mechanism:
In enzymatic catalysis, the mechanism follows a different pathway, often described by the Ping-Pong Bi-Bi mechanism. nih.gov This involves the formation of an acyl-enzyme intermediate. The active site of the lipase (B570770) contains a catalytic triad (B1167595) (typically serine, histidine, and aspartate). researchgate.net The serine residue attacks the carbonyl carbon of the benzoic acid, forming a tetrahedral intermediate which then collapses to release the alcohol and form an acyl-enzyme complex. This complex then reacts with the isononyl alcohol to form a second tetrahedral intermediate, which subsequently breaks down to release the this compound and regenerate the free enzyme. nih.gov
Pathways of Decomposition and Transformation of this compound
This compound, like other esters, can undergo decomposition or transformation under certain conditions. The primary pathways for its degradation are hydrolysis and thermal decomposition.
Hydrolysis:
Hydrolysis is the reverse of esterification, where the ester reacts with water to form the corresponding carboxylic acid (benzoic acid) and alcohol (isononyl alcohol). libretexts.orgsserc.org.uk This reaction can be catalyzed by either acids or bases. libretexts.org
Acid-Catalyzed Hydrolysis : The mechanism is the microscopic reverse of the Fischer-Speier esterification. libretexts.org
Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible process where a stoichiometric amount of base is consumed. The hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate then collapses to form the carboxylate salt (sodium benzoate, if NaOH is used) and the alcohol. sserc.org.uk
The rate of hydrolysis can be influenced by factors such as pH, temperature, and the presence of enzymes like carboxylesterases in biological systems. nih.gov
Thermal Degradation:
At elevated temperatures, this compound can undergo thermal degradation. The specific decomposition products and pathways will depend on the temperature and the presence of oxygen. Generally, the thermal degradation of esters can proceed through several mechanisms, including:
Chain Scission : Cleavage of the ester bond, leading to the formation of benzoic acid and an alkene derived from the isononyl group.
Decarboxylation : Loss of carbon dioxide from the benzoic acid moiety at very high temperatures.
Oxidative Degradation : In the presence of oxygen, oxidation reactions can occur, leading to a complex mixture of degradation products.
Studies on the thermal degradation of polymers containing ester groups, such as polyesters, indicate that the process often involves random chain scission at the ester linkages. mdpi.com While specific data on the thermal degradation of this compound is limited, it is expected to follow similar general principles observed for other long-chain alkyl benzoates.
Interactions with Other Chemical Entities in Reaction Environments
The synthesis of this compound is a dynamic process involving a network of interactions between the core reactants, catalysts, and the surrounding reaction medium. Understanding these interactions is paramount for optimizing reaction conditions and maximizing the yield and purity of the final product.
Interactions with Co-reagents and Intermediates
The primary synthesis route for this compound is the Fischer-Speier esterification , a classic acid-catalyzed reaction between benzoic acid and isononyl alcohol. masterorganicchemistry.combyjus.comlibretexts.org This reversible reaction involves several key interactions:
Protonation of Benzoic Acid: The reaction is initiated by the protonation of the carbonyl oxygen of benzoic acid by an acid catalyst. byjus.comlibretexts.org This initial step is crucial as it increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by isononyl alcohol. organic-chemistry.org
Nucleophilic Attack by Isononyl Alcohol: The lone pair of electrons on the oxygen atom of isononyl alcohol attacks the activated carbonyl carbon of the protonated benzoic acid. This forms a tetrahedral intermediate. masterorganicchemistry.comorganic-chemistry.org
Proton Transfer and Water Elimination: A series of proton transfers within the tetrahedral intermediate leads to the formation of a good leaving group, water. The elimination of a water molecule and subsequent deprotonation of the carbonyl oxygen yields the final product, this compound. masterorganicchemistry.combyjus.com
The equilibrium nature of the Fischer esterification means that the presence of water, a co-product, can drive the reaction in reverse (hydrolysis). masterorganicchemistry.comtcu.edu Therefore, a key aspect of the reaction environment is the efficient removal of water to shift the equilibrium towards the formation of the ester. organic-chemistry.orgtcu.edu This is often achieved through azeotropic distillation. tcu.edu
Another significant synthetic route is transesterification , where an existing ester, such as methyl benzoate, reacts with isononyl alcohol in the presence of a catalyst to produce this compound and a more volatile alcohol (methanol). researchgate.net The interactions in this process involve the coordination of the catalyst with the carbonyl group of the starting ester, facilitating the nucleophilic attack by isononyl alcohol.
Influence of Catalysts
Catalysts play a pivotal role in the synthesis of this compound by providing an alternative reaction pathway with a lower activation energy. The choice of catalyst significantly influences the reaction rate and can also impact the formation of byproducts.
Commonly employed catalysts include:
Brønsted Acids: Strong mineral acids like sulfuric acid and p-toluenesulfonic acid are frequently used. bibliomed.orggoogle.com They act as proton donors, initiating the activation of the benzoic acid as described above. While effective, concentrated sulfuric acid can lead to undesirable side reactions, including the dehydration of the alcohol and the formation of colored byproducts. google.comchemguide.co.uk
Lewis Acids: Metal salts and organometallic compounds, such as titanates, zirconates, and tin compounds, can also catalyze the esterification. google.comepo.orgmdpi.com These catalysts function by coordinating with the carbonyl oxygen of the benzoic acid, thereby increasing its electrophilicity. Metal catalysts are often preferred in industrial settings as they tend to produce fewer byproducts compared to strong protic acids. google.com
The interaction between the catalyst and the reactants is a critical factor. For instance, the activity of titanate catalysts typically becomes significant at temperatures around 210°C. epo.org The catalyst's interaction with water produced during the reaction can also be a concern, potentially leading to deactivation.
Role of the Reaction Medium (Solvents)
While the esterification of benzoic acid with isononyl alcohol can be carried out without a solvent, a solvent can be employed to facilitate heat transfer and to aid in the azeotropic removal of water. tcu.edu When used, the solvent's interaction with the reactants and intermediates can influence the reaction kinetics. The choice of solvent can affect the solubility of the reactants and the stability of the intermediates. For instance, in the synthesis of other benzoate esters, acetonitrile (B52724) has been used as a solvent. chemicalbook.com
Side Reactions and By-product Formation
The reaction environment for the synthesis of this compound is not always perfectly selective, and several side reactions can occur, leading to the formation of impurities.
A significant potential side reaction, particularly when using strong acid catalysts like sulfuric acid, is the dehydration of isononyl alcohol . chemguide.co.uk Under acidic and high-temperature conditions, isononyl alcohol can eliminate a molecule of water to form isononene. chemguide.co.uklibretexts.org This not only consumes the alcohol reactant but also introduces an impurity that needs to be separated from the final product.
Another possible side reaction is the formation of diisononyl ether . This occurs when two molecules of isononyl alcohol react, eliminating a molecule of water. This reaction is also promoted by acidic conditions and elevated temperatures.
The use of strong oxidizing acids like concentrated sulfuric acid can also lead to the oxidation of the alcohol , producing byproducts such as carbon dioxide and sulfur dioxide, as well as charring. chemguide.co.uk
The table below summarizes the key interactions and potential side reactions in the synthesis of this compound.
| Interacting Species | Role/Interaction | Potential Side Reactions/Byproducts |
| Benzoic Acid | Carboxylic acid reactant | - |
| Isononyl Alcohol | Alcohol reactant | Dehydration to form isononene; Dimerization to form diisononyl ether. chemguide.co.uklibretexts.org |
| Acid Catalysts (e.g., H₂SO₄, p-TSA) | Protonate the carbonyl group of benzoic acid, activating it for nucleophilic attack. byjus.comlibretexts.org | Promote dehydration of isononyl alcohol and ether formation; Cause charring and oxidation of organic reactants. chemguide.co.uk |
| Metal Catalysts (e.g., Titanates, Zirconates) | Coordinate with the carbonyl oxygen, increasing its electrophilicity. google.comepo.orgmdpi.com | - |
| Water | Byproduct of esterification; can hydrolyze the ester back to reactants. masterorganicchemistry.comtcu.edu | - |
| Solvent (if used) | Facilitates heat transfer and azeotropic removal of water. | Can influence reaction kinetics through solvation effects. |
Computational Chemistry and Theoretical Modeling of Isononyl Benzoate
Molecular Structure and Conformation Analysis through Computational Methods
The flexible nature of the isononyl alkyl chain and the electronic characteristics of the benzoate (B1203000) group make computational analysis essential for a thorough understanding of isononyl benzoate's three-dimensional structure and properties.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the electronic properties of molecules. mdpi.comnih.govresearchgate.net For a molecule like this compound, these calculations can elucidate the distribution of electrons, which is fundamental to its reactivity and intermolecular interactions. By solving approximations of the Schrödinger equation, these methods can predict a variety of electronic descriptors. jocpr.comnih.gov
Key electronic properties that can be calculated include:
HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of the molecule. It helps identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), offering predictions about where the molecule is likely to interact with other chemical species. researchgate.net
Studies on similar alkyl benzoates have demonstrated the utility of these calculations for evaluating thermochemical properties and establishing structure-property correlations. acs.orgresearchgate.net For this compound, such calculations would likely show the ester group as the primary site of polarity and reactivity.
| Calculated Property | Description | Illustrative Value |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -0.8 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | 5.7 eV |
| Dipole Moment | Measure of the net molecular polarity. | 2.1 D |
Due to the presence of multiple rotatable single bonds, particularly within the long and branched isononyl alkyl chain, this compound can exist in numerous conformations. nih.govnih.gov Conformational analysis is the process of identifying these different spatial arrangements (conformers) and determining their relative stabilities. nih.gov
Computational methods used for this purpose include:
Conformational Sampling: This process involves systematically or randomly rotating the molecule's bonds to generate a wide range of possible three-dimensional structures. This is crucial for flexible molecules like long-chain esters to ensure the full conformational space is explored. nih.govnih.govpreprints.org
Energy Minimization: Once a set of conformers is generated, their potential energies are calculated and minimized to find stable, low-energy states. This helps identify the most likely shapes the molecule will adopt. Force-field methods are often used for initial, rapid energy minimization of large sets of conformers, while more accurate quantum mechanics methods can be used for refining the energies of the most stable conformers. acs.org
| Conformer | Description | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|
| 1 (Global Minimum) | Most stable, extended chain conformation. | 0.00 | 45.2 |
| 2 | Slightly folded chain conformation. | 0.50 | 20.1 |
| 3 | Gauche interaction in the alkyl chain. | 1.20 | 8.5 |
| 4 | More compact, folded conformation. | 2.50 | 1.5 |
Predictive Modeling of this compound Reactivity and Stability
In silico modeling is a valuable tool for predicting how a molecule will behave under various chemical conditions, including its susceptibility to degradation and the thermodynamics of its reactions.
Computational tools can predict the likely degradation pathways of a molecule. For an ester like this compound, the most common degradation pathway is hydrolysis, which breaks the ester bond to form benzoic acid and isononyl alcohol. youtube.com In silico models can predict the susceptibility of a molecule to such reactions. nih.govacs.org
These predictive models often use quantitative structure-activity relationship (QSAR) approaches or more fundamental quantum mechanical calculations. nih.govbohrium.com By calculating the activation energies for different potential reactions, such as hydrolysis or oxidation, these models can identify the most probable transformation products. For instance, studies on the base-catalyzed hydrolysis of esters have used DFT calculations to determine the rate-determining steps and predict reaction kinetics. nih.govacs.orgnih.gov Bacterial degradation pathways for the benzoate moiety are also well-established and can be used as a basis for predicting biotransformation. nih.govresearchgate.netkegg.jp
Computational modeling can be used to investigate the thermodynamics (e.g., reaction enthalpies, Gibbs free energy) and kinetics (e.g., activation energies, reaction rates) of chemical processes involving this compound. jchr.orgd-nb.infojchr.org This is particularly relevant for its synthesis via esterification and its degradation via hydrolysis.
Kinetic Modeling: Kinetic models aim to describe the rate at which a reaction occurs. mdpi.com By calculating the energy barrier (activation energy) that must be overcome for a reaction to proceed, computational chemistry can help predict reaction rate constants. nih.gov For complex reactions like esterification, various kinetic models (e.g., pseudo-homogeneous, Langmuir-Hinshelwood) can be developed and validated against experimental data to understand the reaction mechanism. nih.gov
Molecular Interaction Studies and Binding Mechanisms
Understanding how this compound interacts with other molecules is key to predicting its behavior in complex mixtures, such as formulations or biological systems. Molecular docking and molecular dynamics are the primary computational techniques used for these studies.
Molecular docking predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov This is often used to study how a small molecule like this compound might bind to a protein. For example, studies on the interaction of sodium benzoate with bovine serum albumin (BSA) have used molecular docking to identify the specific binding site and the key amino acid residues involved in the interaction. nih.govresearchgate.net The binding energy, calculated during docking, provides an estimate of the affinity between the two molecules. nih.gov
Molecular dynamics (MD) simulations provide a more detailed view of molecular interactions over time. mdpi.comresearchgate.netrsc.orgmdpi.com An MD simulation calculates the forces between atoms and uses them to simulate the motions of the molecules in a system. This can reveal:
The stability of a ligand-protein complex over time. nih.gov
The specific types of non-covalent interactions involved, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions. nih.govresearchgate.netmdpi.com
Conformational changes in both the small molecule and the larger receptor molecule upon binding.
For this compound, MD simulations could be used to model its interaction with polymers in a formulation, providing insight into its role as a plasticizer, or to study its potential binding to biological macromolecules. Thermodynamic parameters such as the free energy of binding (ΔG), enthalpy (ΔH), and entropy (ΔS) can be derived from these simulations, clarifying the primary driving forces for the interaction. nih.govresearchgate.net
| Thermodynamic Parameter | Illustrative Value | Interpretation |
|---|---|---|
| ΔG (Gibbs Free Energy) | -6.8 kcal/mol | Negative value indicates a spontaneous binding process. |
| ΔH (Enthalpy) | -2.5 kcal/mol | Negative value suggests that van der Waals forces and hydrogen bonding contribute to the binding. |
| ΔS (Entropy) | +14.4 cal/mol·K | Positive value suggests that hydrophobic interactions are a major driving force for the binding. |
Computational Studies of Intermolecular Forces
Computational methods are instrumental in elucidating the nature and strength of intermolecular forces that govern the interactions of this compound with itself and with other molecules, such as polymer chains. These forces are primarily non-covalent and can be dissected into several key components.
Electrostatic Interactions: The ester functional group in this compound introduces polarity into the molecule. The oxygen atoms of the carbonyl and ether linkages are electronegative, creating a partial negative charge, while the adjacent carbon and parts of the isononyl chain bear partial positive charges. These partial charges lead to electrostatic interactions with other polar molecules or polymer chains. In systems like PVC, the chlorine atoms on the polymer backbone create regions of negative electrostatic potential, which can interact with the positive regions of the plasticizer molecule.
Hydrogen Bonding: While this compound itself does not possess hydrogen bond donors, the oxygen atoms of the ester group can act as hydrogen bond acceptors. In the presence of molecules with acidic protons, such as certain polymers or additives, weak hydrogen bonds can form. Molecular dynamics simulations of plasticizers in polymer matrices have highlighted the importance of even weak hydrogen bonding in determining the compatibility and plasticizing efficiency. mdpi.commater-rep.com For instance, simulations of isosorbide (B1672297) diheptanoate, a bio-based plasticizer, with PVC showed a higher probability of hydrogen bond formation compared to DOP, contributing to stronger interactions with the polymer. mdpi.com
A hypothetical breakdown of the contributions of different intermolecular forces for a benzoate ester in a polymer matrix, based on analogous systems, is presented in the table below.
| Intermolecular Force | Contributing Molecular Feature | Estimated Relative Contribution |
| London Dispersion Forces | Isononyl alkyl chain, Benzene (B151609) ring | High |
| Dipole-Dipole Interactions | Ester functional group | Moderate |
| Weak Hydrogen Bonding (as acceptor) | Oxygen atoms of the ester group | Low to Moderate (context-dependent) |
This table is illustrative and based on findings from computational studies of similar plasticizer-polymer systems.
Molecular Docking and Dynamics Simulations for Material Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools to predict and analyze how a molecule like this compound interacts with a material matrix, such as a polymer.
Molecular Docking: While more commonly used in drug discovery, molecular docking principles can be applied to understand the preferred binding sites and conformations of a small molecule within a larger structure. In the context of material science, this could involve docking this compound onto a polymer surface or within an amorphous polymer structure to identify regions of favorable interaction. This can help in understanding the initial stages of plasticizer integration into a polymer.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular interactions over time. By simulating a system containing multiple polymer chains and this compound molecules, researchers can study how the plasticizer affects the polymer's structure and properties. Key insights that can be gained from MD simulations include:
Interaction Energy: The total interaction energy between the plasticizer and the polymer can be calculated, providing a measure of compatibility. A more negative interaction energy generally signifies better compatibility. mater-rep.com
Glass Transition Temperature (Tg): MD simulations can predict the glass transition temperature of a polymer with and without the plasticizer. An effective plasticizer will lower the simulated Tg, which corresponds to increased flexibility of the material.
Radial Distribution Function (RDF): RDF analysis can reveal the spatial arrangement of molecules. For example, it can be used to determine the proximity of the ester group of this compound to specific atoms on a polymer chain, indicating the nature and extent of intermolecular interactions, including hydrogen bonds. mater-rep.com
Mean Squared Displacement (MSD): By tracking the movement of plasticizer molecules over time, their diffusion coefficient within the polymer matrix can be calculated. This is crucial for predicting plasticizer migration and long-term stability.
A summary of parameters that can be derived from MD simulations and their implications for this compound as a plasticizer is provided below.
| Simulation Parameter | Information Gained | Implication for this compound |
| Interaction Energy | Strength of attraction between this compound and polymer chains. | Higher negative values suggest better compatibility and miscibility. |
| Glass Transition Temperature (Tg) | The temperature at which the polymer transitions from a rigid to a more flexible state. | A significant reduction in Tg indicates effective plasticizing action. |
| Radial Distribution Function (RDF) | Probability of finding atoms at a certain distance from other atoms. | Can confirm the presence and nature of specific interactions, like hydrogen bonding. |
| Mean Squared Displacement (MSD) | Rate of molecular motion over time. | Higher MSD for polymer chains indicates increased flexibility; lower MSD for this compound suggests lower migration potential. |
Influence of Molecular Structure on Interaction Behavior
The specific molecular structure of this compound, particularly the branched nature of the isononyl chain, plays a crucial role in its interaction behavior. Quantitative Structure-Property Relationship (QSPR) modeling and comparative computational studies on different isomers or related molecules can shed light on these relationships. researchgate.netnih.govnih.gov
The Benzene Ring and Ester Group: The rigid benzene ring and the polar ester group form the "head" of the molecule. The aromatic ring can participate in π-π stacking interactions with other aromatic moieties, while the ester group is the primary site for polar interactions.
The Isononyl Chain: The long, branched alkyl "tail" is a distinguishing feature. Compared to a linear nonyl chain, the branching in the isononyl group introduces steric hindrance. This can affect how closely the molecules can pack together and how they intercalate between polymer chains.
Influence on Mobility: The bulky, branched structure can hinder the mobility of the plasticizer molecule within a polymer matrix, potentially leading to lower migration rates compared to more linear or smaller plasticizers.
Computational studies on other systems have shown that the length and branching of alkyl chains can significantly affect properties like the glass transition temperature and mechanical moduli of polymers. nih.govnih.gov For example, it has been observed that increasing the length of pendant chains in polymers does not always lead to a linear change in properties; an optimal length often exists for achieving desired flexibility. nih.gov This suggests that the specific isomeric structure of the isononyl group is a critical factor in the performance of this compound.
Environmental Fate and Ecotoxicological Assessment of Isononyl Benzoate
Environmental Distribution and Transport Mechanisms
The distribution and transport of a chemical in the environment are governed by its physical and chemical properties, such as water solubility, vapor pressure, and its affinity for soil and organic matter.
Limited specific data is available on the migration and dispersion of isononyl benzoate (B1203000) in aquatic environments. However, as an ester with low water solubility, it is expected to have a tendency to partition from the water column to sediment and suspended organic matter. The movement of isononyl benzoate in aquatic systems would be influenced by factors such as water flow, turbulence, and the amount of organic carbon in the sediment. In general, benzoates are considered to have a low potential for causing ecological harm. canada.ca
The potential for atmospheric transport of this compound depends on its volatility. While specific data on its atmospheric persistence is scarce, the environmental protection agencies assess the atmospheric lifetimes of various chemicals, which are primarily determined by their reaction with hydroxyl (OH) radicals in the atmosphere. epa.gov For many organic compounds, this is the primary removal mechanism. epa.gov A comprehensive screening assessment of a group of benzoates by Canadian authorities concluded a low potential for long-range transport. canada.ca
Degradation Pathways and Kinetics in Environmental Media
Degradation processes are key to determining the persistence of a chemical in the environment. These processes can be biotic (biodegradation) or abiotic (e.g., photodegradation, hydrolysis).
Photodegradation, or photolysis, is the breakdown of chemical compounds by light. For many organic molecules, this is a significant degradation pathway in the environment. For instance, the active ingredient in the insecticide emamectin (B195283) benzoate is known to be susceptible to photodegradation by UV light. researchgate.netusda.gov While specific studies on the photodegradation of this compound are not widely available, it is plausible that the benzoate structure could be susceptible to photochemical reactions in the presence of sunlight. The specific products of such degradation would depend on the environmental conditions.
Hydrolysis: As an ester, this compound can undergo hydrolysis, which is the cleavage of the ester bond by reaction with water. libretexts.org This reaction can be catalyzed by acids or bases. libretexts.org Alkaline hydrolysis of esters is also known as saponification. libretexts.org The hydrolysis of this compound would yield isononyl alcohol and benzoic acid. regulations.gov An EPA risk assessment for sodium benzoate notes that it dissociates to benzoic acid in aqueous environments and that benzoic acid itself does not undergo hydrolysis. regulations.gov The rate of hydrolysis for this compound would be influenced by pH and temperature. ere.ac.cn
Oxidation: Oxidation is another potential degradation pathway for organic compounds in water. This can be mediated by reactive oxygen species. While specific data on the oxidation of this compound is limited, the benzoate functional group is a common intermediate in the aerobic metabolism of aromatic compounds. ethz.ch
Microbial Degradation and Biotransformation Processes
The environmental breakdown of this compound is primarily driven by microbial activity. While specific studies detailing the complete degradation pathway of the this compound ester are limited, the biotransformation process can be inferred from the extensive research on its constituent parts: a benzoate group and an isononyl alcohol chain. The initial step in the microbial degradation of an ester like this compound is the enzymatic hydrolysis of the ester bond. This reaction, catalyzed by esterase enzymes, cleaves the molecule into benzoic acid (or its salt, benzoate) and isononyl alcohol. Subsequently, these two products enter separate degradation pathways.
The microbial catabolism of benzoate is well-documented and serves as a central pathway in the degradation of numerous aromatic compounds. ethz.ch Microorganisms can process benzoate under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. nih.govscience.gov
Under aerobic conditions, bacteria employ several strategies. A common pathway involves the activation of benzoate to benzoyl-CoA, which is then dearomatized through an aerobic hybrid pathway known as the box pathway. nih.gov Alternatively, other aerobic pathways proceed through the hydroxylation of the aromatic ring to form intermediates like catechol, which is then cleaved by dioxygenases. ethz.chnih.gov
Under anaerobic conditions, the degradation also proceeds through the central intermediate benzoyl-CoA. nih.govscience.gov This is followed by the reduction of the aromatic ring and subsequent cleavage, eventually breaking the molecule down into compounds that can enter central metabolic cycles. nih.gov Engineered microorganisms, such as Escherichia coli, have also been shown to biotransform benzoate into other compounds by utilizing enzymes like benzoate-CoA ligase. nih.govresearchgate.net The widespread ability of microbes to use benzoate as a sole source of carbon suggests that this portion of the this compound molecule can be readily mineralized in the environment. cefic-lri.orgoecd.org
Persistence and Half-Life Determination in Various Environmental Matrices
Persistence refers to the length of time a chemical remains in a particular environment before it is broken down into other substances. citrusindustry.net This is often quantified by the chemical's half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. citrusindustry.netusda.gov The persistence of a compound like this compound in matrices such as soil and water is influenced by a combination of its chemical properties and environmental factors, including temperature, pH, moisture content, and, crucially, the presence and activity of competent microbial populations. citrusindustry.neteuropa.eu
Ecotoxicological Impacts on Non-Human Organisms and Ecosystems
The ecotoxicological profile of a chemical describes its potential adverse effects on organisms within the environment. For this compound, as with many commercial chemicals and plastic additives, a complete ecotoxicological assessment requires evaluating its impact across different trophic levels in both aquatic and terrestrial ecosystems. researchgate.netresearchgate.netnih.gov
Effects on Aquatic Organisms (e.g., Algae, Daphnia, Fish)
While comprehensive ecotoxicity data specifically for this compound are limited, the potential effects on aquatic life can be inferred from studies on related compounds, such as other benzoate esters and common plasticizers. frontiersin.orgfrontiersin.org Aquatic toxicity is typically assessed using standardized tests on representative organisms: algae (representing primary producers), Daphnia (a small crustacean representing primary consumers), and fish (representing higher trophic levels). researchgate.netnih.gov
Studies on related compounds have shown a range of effects. For example, some phthalate (B1215562) esters, which are also used as plasticizers, can cause metabolic disruption in the freshwater crustacean Daphnia magna at sub-lethal concentrations. nih.govscholaris.ca The acute toxicity of sodium benzoate has been evaluated in fish, with one study on Nile tilapia (Oreochromis niloticus) showing that it caused biochemical and histopathological changes after 21 days of exposure to a sublethal concentration. ekb.eg Another study determined the 96-hour lethal concentration (LC50) of emamectin benzoate in the fish Labeo rohita to be 91 μg/L, indicating its potential toxicity to fish. nih.govnih.gov
The table below summarizes ecotoxicity data for related benzoate compounds, illustrating the range of potential toxicities. It is important to note that this data is for analogous substances, and the specific toxicity of this compound may differ.
| Compound | Organism | Endpoint | Value (mg/L) | Reference |
|---|---|---|---|---|
| Sodium Benzoate | Oreochromis niloticus (Nile Tilapia) | Sub-lethal effects observed | 150 | ekb.eg |
| Emamectin Benzoate | Labeo rohita (Rohu Fish) | 96-hr LC50 | 0.091 | nih.gov |
Impacts on Terrestrial Organisms (e.g., Microbes, Plants, Invertebrates)
The effects of plastic additives on soil organisms can be varied. Some studies have shown that additives leaching from microplastics can cause negative impacts on the growth, reproduction, and mortality of soil fauna such as nematodes and earthworms. researchgate.net Since this compound is expected to be readily biodegradable, its persistence in soil may be limited, which could mitigate long-term impacts. However, the direct effects of acute or chronic exposure on soil microbial communities, plant germination and growth (phytotoxicity), and the health of soil invertebrates have not been specifically determined for this compound.
Assessment of Bioconcentration and Bioaccumulation Potential in Food Webs
Bioconcentration is the process by which a chemical's concentration in an organism exceeds that in the surrounding environment (typically water), while bioaccumulation includes uptake from all sources, including food. nih.govnih.gov These processes are critical for understanding whether a substance can build up in food webs, potentially reaching harmful levels in organisms at higher trophic levels (biomagnification). epa.gov The potential for a chemical to bioconcentrate is often estimated by its Bioconcentration Factor (BCF). nih.govcefas.co.uk
There is no specific experimental data available for the BCF of this compound. In the absence of such data, a chemical's bioaccumulation potential is often predicted based on its octanol-water partition coefficient (log K_ow_), which measures its hydrophobicity. Chemicals with a high log K_ow_ are more likely to accumulate in the fatty tissues of organisms. Regulatory criteria often consider a BCF value greater than 2,000 or 5,000 to indicate that a compound is bioaccumulative. nih.gov
While some plastic additives and their breakdown products are known to be persistent and bioaccumulative, the expected rapid biodegradation of this compound would likely limit its potential to accumulate significantly in organisms. oaepublish.com The ester would need to persist in the environment long enough to be taken up and stored by organisms. If it is quickly hydrolyzed and metabolized, its concentration in tissues would not be expected to reach high levels. However, without experimental BCF studies or a reliable log K_ow_ value, a definitive assessment of its bioaccumulation potential cannot be made.
Community and Ecosystem-Level Responses to this compound Exposure
Assessing the impact of a chemical at the community or ecosystem level involves understanding how it affects populations of different species and their interactions, as well as broader ecosystem functions like nutrient cycling. nih.gov There are no studies that have specifically investigated the community or ecosystem-level responses to this compound exposure.
However, the broader class of chemicals to which this compound belongs—plasticizers and organophosphate esters—are recognized as contaminants of emerging concern in aquatic and terrestrial environments. researchgate.netoaepublish.commdpi.comifremer.fr The continuous release of these additives from plastics can lead to chronic exposure for entire ecosystems. nih.govnih.gov The ecotoxicological risks of these compounds can manifest as shifts in the species composition of microbial communities, adverse effects on the reproductive success of sensitive invertebrate or fish populations, and subsequent cascading effects through the food web. frontiersin.orgfrontiersin.org Given the lack of specific data, any potential ecosystem-level risks from this compound remain uncharacterized.
Advanced Analytical Methodologies for Isononyl Benzoate Quantification and Characterization
Chromatographic Techniques for Separation and Detection
Chromatography plays a vital role in isolating isononyl benzoate (B1203000) from other components in a sample matrix before detection and quantification. Various chromatographic methods, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are commonly utilized.
High-Performance Liquid Chromatography (HPLC) and its Variants
HPLC is a widely used technique for the analysis of benzoic esters, including those related to isononyl benzoate. atamanchemicals.com It offers high specificity and often requires minimal sample preparation compared to other methods like GC. who.int HPLC systems can be coupled with various detectors, such as UV or diode array detectors (DAD), to identify and quantify the separated components. mdpi.comirejournals.com
Reversed-Phase HPLC (RP-HPLC) is a prevalent mode for separating a wide range of analytes based on their hydrophobic interactions with a nonpolar stationary phase. libretexts.orgukessays.com For benzoic esters, including this compound, RP-HPLC is a suitable technique due to their relatively nonpolar nature. sielc.comdoria.fi In RP-HPLC, a polar mobile phase, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), is used with a nonpolar stationary phase, such as C8 or C18 alkyl-bonded silica. libretexts.orgukessays.com The retention time of the analyte is influenced by its hydrophobicity and the composition of the mobile phase. ukessays.com
Studies have demonstrated the application of RP-HPLC for the determination of benzoate and related compounds in various matrices. For instance, RP-HPLC with UV detection has been used for the determination of preservatives like benzoic acid and parabens in food products. irejournals.comresearchgate.net While these studies focus on benzoic acid and other esters, the principles and methodologies are often transferable to the analysis of this compound, given its structural similarity as a benzoate ester. nih.gov
Ion Chromatography (IC) is a technique specifically designed for the separation of ions. While this compound itself is a neutral ester, the benzoate anion (C₆H₅COO⁻) is relevant as a potential impurity or a component in related analyses. IC is commonly used for the determination of benzoate in various sample types, particularly in food and beverage products where sodium benzoate is used as a preservative. thermofisher.comlcms.czpragolab.cz
Reagent-Free™ Ion Chromatography (RFIC™) systems simplify the analysis of weak-acid anions like benzoate by electrolytically producing the eluent, improving precision and avoiding manual preparation. thermofisher.comlcms.cz Studies have successfully employed IC with suppressed conductivity detection for the accurate and sensitive determination of benzoate in liquid food products like soy sauce and soft drinks. lcms.czpragolab.cz
| Sample Type | Dilution Factor | Benzoate Concentration (mg/L) | Benzoate Concentration (%) | Regulatory Limit (FDA) |
|---|---|---|---|---|
| Flavored Soda | 1:100 | ~500 ppm | ~0.05% | 0.1% |
| Diet Soda | 1:20 | ~200 ppm | ~0.02% | 0.1% |
| Soy Sauce | 1:100 | ~500 ppm | ~0.05% | 0.1% |
| Lemon Juice | 1:100 | ~500 ppm | ~0.05% | 0.1% |
| Soy Sauce pragolab.cz | 1:20 | 6.89 | 0.0134% | 0.1% (FDA), 1000 mg/kg (EU) |
Ion exclusion chromatography has also been applied for the analysis of benzoate and sorbate (B1223678) in flavored water. metrohm.com This method determines the concentration of the respective acid and uses conductivity detection after inverse suppression. metrohm.com
Gas Chromatography (GC) Coupled with Various Detectors
Gas Chromatography (GC) is another powerful technique for the analysis of volatile and semi-volatile organic compounds like this compound. atamanchemicals.comcir-safety.org GC separates components based on their boiling points and interactions with the stationary phase in a heated column. restek.com Various detectors can be coupled with GC, including Flame Ionization Detectors (FID) or Mass Spectrometry (MS).
GC has been used for the analysis of benzoic esters, and methods exist for the rapid determination of mixtures of p-hydroxybenzoate esters by GC. nih.gov The purity of benzoate esters can be determined by gas chromatography. google.com GC-MS is particularly useful for the analysis of complex samples and for confirming the identity of this compound based on its fragmentation pattern. atamanchemicals.comrsc.organalytice.comanalytice.com
Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Complex Matrices
Hyphenated techniques, which combine the separation power of chromatography with the identification and quantification capabilities of mass spectrometry, are invaluable for analyzing this compound in complex matrices. LC-MS/MS and GC-MS/MS provide high sensitivity and selectivity, allowing for the detection and quantification of analytes even at low concentrations and in the presence of interfering substances. researchgate.netresearchgate.netresearchgate.netmn-net.com
GC-MS is a commonly used technique for the analysis of plasticizers, including benzoate esters, due to its simplicity, speed, and ability to provide mass spectral information. restek.com Pyrolysis/thermal desorption gas chromatography-mass spectrometry (Py/TD-GC-MS) can be used for the screening of benzoate esters like this compound in materials like PVC. ipcp.ch
LC-MS, particularly LC-MS/MS, is employed in the analysis of benzoate esters and related compounds, especially in studies involving metabolism and exposure markers. nih.govresearchgate.netresearchgate.net The deprotonated benzoate ion at m/z 121 is a characteristic fragmentation ion observed in the LC-MS/MS analysis of phthalate (B1215562) metabolites, which are structurally related to benzoate esters. researchgate.netresearchgate.net This fragmentation pattern can be utilized for targeted analysis of this compound or its metabolites.
GC-MS/MS using multiple reaction monitoring (MRM) offers enhanced sensitivity and specificity for the quantitative determination of analytes in complex matrices. researchgate.net While a specific GC-MS/MS MRM chromatogram for this compound was not directly found, studies on other plasticizers and compounds demonstrate the applicability of this technique for the quantitative analysis of similar substances. researchgate.net
Spectroscopic and Other Advanced Analytical Techniques
Beyond chromatography, spectroscopic methods provide complementary information for the characterization of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet (UV) spectroscopy, and Infrared (IR) spectroscopy can be used to confirm the structure and assess the purity of this compound. atamanchemicals.comcir-safety.org
UV absorption spectra of alkyl benzoates typically show maxima around 200 nm and 235 nm. atamanchemicals.com This UV activity allows for the use of UV detectors in HPLC analysis. mdpi.comirejournals.com IR spectroscopy provides information about the functional groups present in the molecule, which can be used for identification and quality control. industrialchemicals.gov.au NMR spectroscopy offers detailed structural elucidation based on the magnetic properties of atomic nuclei within the molecule. atamanchemicals.comcir-safety.org
Other advanced analytical techniques may also be relevant depending on the specific analytical goal and matrix. For instance, potentiometric ion sensors, such as ion-selective electrodes (ISEs), have been explored for the determination of benzoate, offering a potentially rapid and simpler alternative to chromatographic methods, although selectivity towards other anions can be a consideration. doria.fi
UV-Visible Spectrophotometry for Quantification
UV-Visible (UV-Vis) spectrophotometry is a widely used analytical technique for quantitative analysis, particularly for compounds containing chromophores that absorb light in the UV and visible regions of the electromagnetic spectrum. upi.edu This method measures the absorption of light by a sample at specific wavelengths to determine the concentration of an analyte. upi.eduijcrt.org For benzoate compounds, UV-Vis spectrophotometry has been demonstrated as an effective method for their analysis in various matrices. ijpsjournal.comacgpubs.orgresearchgate.net
Studies have shown the application of UV-Vis spectrophotometry for the analysis of benzoate derivatives, including sodium benzoate, in different samples. ijpsjournal.comacgpubs.orgresearchgate.netresearchgate.net For instance, a UV-Vis spectrophotometric method for determining sodium benzoate in water was developed and validated, demonstrating good linearity, accuracy, and precision when measured at 225 nm. acgpubs.org Another study quantified sodium benzoate and caffeine (B1668208) in soft drinks using UV-Vis spectrophotometry, with sodium benzoate showing maximum absorption at 224 nm. researchgate.net The method exhibited excellent linearity, precision, and accuracy for this application. researchgate.net
UV-Vis spectrophotometry offers advantages such as simplicity, affordability, and availability, making it a common choice for the determination of sodium benzoate in various products. acgpubs.org While the specific UV-Vis characteristics of this compound were not extensively detailed in the search results, the established use of this technique for other benzoate compounds suggests its potential applicability for the quantification of this compound, provided it possesses a suitable chromophore. The benzene (B151609) ring present in the benzoate structure is a chromophore, indicating that this compound would likely exhibit UV absorption.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic compounds. emerypharma.comcore.ac.ukslideshare.net It provides detailed information about the number, type, and connectivity of atoms within a molecule by analyzing the magnetic properties of atomic nuclei. core.ac.ukslideshare.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are often necessary for complete structural characterization. emerypharma.comcore.ac.uk
¹H NMR spectroscopy is a fundamental technique that provides information about the number and environment of protons in a molecule. slideshare.net Parameters such as chemical shift, multiplicity, coupling constants, and integration are analyzed to assign protons and deduce structural features. emerypharma.comslideshare.net ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. core.ac.uk Two-dimensional NMR techniques, such as COSY, TOCSY, HSQC/HMQC, and HMBC, provide correlation maps that reveal connectivities between protons and carbons, aiding in the assignment of complex spectra and the confirmation of structural fragments. core.ac.uk
NMR spectroscopy is capable of distinguishing subtle structural differences based on chemical shift values, which are influenced by factors like electron densities, steric effects, and anisotropic effects. mdpi.com Studies on benzoate derivatives, such as isobornyl benzoate, have utilized ¹H NMR spectroscopy to assign protons and understand the impact of the benzoate group on chemical shifts within the molecule. mdpi.com While specific NMR data for this compound were not found, the principles of NMR spectroscopy are directly applicable to its structural elucidation, allowing for the confirmation of its ester linkage and the characterization of the isononyl chain and the benzoate moiety.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Characterization
Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for the characterization of organic compounds based on their vibrational modes. FT-IR spectroscopy provides a spectrum that represents the absorption or transmission of infrared light at different frequencies, corresponding to the characteristic functional groups present in the molecule. The unique set of absorption bands in an FT-IR spectrum serves as a molecular fingerprint, useful for identifying compounds and confirming the presence of specific functional groups like carbonyls (C=O), C-O stretches, and aromatic rings, all of which are present in this compound. While the search results did not provide specific FT-IR data for this compound, the technique is routinely used for the characterization of esters and aromatic compounds. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups, providing confirmatory evidence of its structure.
Electrophoretic Methods in Benzoate Analysis
Electrophoretic methods, particularly capillary electrophoresis (CE), have been applied to the analysis of benzoate compounds. nih.govjfda-online.comfda.gov.twkawasaki-m.ac.jpkirj.ee CE separates charged molecules based on their differential migration in an electric field. nih.govfda.gov.tw This technique offers advantages such as rapid analysis times, good precision, and linearity. nih.gov
Capillary zone electrophoresis (CZE), a mode of CE, has been used for the simultaneous determination of sodium benzoate and other preservatives like parabens in food products. kawasaki-m.ac.jp A CZE method utilizing a borate (B1201080) buffer and UV detection at 200 nm achieved separation of sodium benzoate and several p-hydroxybenzoate esters in less than seven minutes. kawasaki-m.ac.jp Another application involved the analysis of benzoate derivatives in soy sauce using CZE coupled with a microextraction technique. jfda-online.comfda.gov.tw This method employed a borax (B76245) buffer and monitored separation at 225 nm, completing the analysis in under 10 minutes. jfda-online.comfda.gov.tw
Benzoate buffer systems have also been used as electrolytes in CE for the separation of organic acids, demonstrating the versatility of benzoate-related compounds within electrophoretic methodologies. kirj.ee The application of CE to benzoate analysis highlights its utility for separating and quantifying these compounds in various matrices. While direct applications of electrophoretic methods specifically for this compound were not detailed, the successful separation of other benzoate esters and derivatives suggests that CE could be a viable method for its analysis, potentially with appropriate adjustments to buffer composition and detection parameters based on the specific properties of this compound.
Sample Preparation and Matrix Effects in Diverse Samples
Analyzing this compound in diverse samples requires effective sample preparation techniques to isolate the analyte from the matrix and minimize interference. Matrix effects, which can influence the accuracy and sensitivity of analytical methods, are a significant consideration in the analysis of complex samples. bwise.krmdpi.com
Extraction Techniques for this compound from Complex Samples
Extraction techniques are essential for isolating this compound from complex matrices before analysis. The choice of extraction method depends on the nature of the sample matrix and the properties of the analyte. For benzoate compounds, various extraction techniques have been employed.
Liquid-liquid extraction (LLE) is a common technique used to separate analytes based on their differential solubility in two immiscible liquid phases. miracosta.edulibretexts.orgnih.govunit.no For instance, benzoic acid, the parent acid of benzoates, can be extracted from an organic phase into an aqueous phase by converting it to its more water-soluble benzoate salt using a base. miracosta.edulibretexts.orgpitt.edu This principle of chemically active extraction, altering the polarity of the analyte, is effective for separating acidic compounds like benzoic acid from mixtures. miracosta.edulibretexts.orgpitt.edu
Solid-phase extraction (SPE) is another widely used technique that involves the partitioning of analytes between a liquid sample and a solid stationary phase. unit.no Different types of SPE cartridges can be used depending on the chemical properties of the analyte and the matrix. unit.no
Microextraction techniques, often coupled with analytical methods like CE, have also been developed for benzoate analysis in complex samples like soy sauce. jfda-online.comfda.gov.tw These techniques aim to reduce solvent consumption and sample volume. nih.gov
Salting-out assisted liquid-liquid extraction (SALLE), a variation of LLE, involves adding a salt to an aqueous phase to reduce the solubility of the analyte in water and enhance its partitioning into a partially miscible organic phase. nih.gov This method is relatively simple and requires small sample and solvent volumes. nih.gov
Given that this compound is an ester, its solubility characteristics would influence the most effective extraction technique. As an organic compound, it is likely to be more soluble in organic solvents than in water. Therefore, techniques like LLE or SPE using appropriate stationary phases would be suitable for extracting this compound from various matrices. The specific matrix (e.g., environmental water, food products, cosmetic formulations) would dictate the necessary sample preparation steps, including potential clean-up procedures to remove interfering substances.
Mitigation Strategies for Matrix Interferences
Matrix effects occur when components in the sample matrix other than the analyte influence the analytical signal, leading to inaccurate results. bwise.krmdpi.com These effects can cause signal suppression or enhancement in techniques like mass spectrometry coupled with chromatography. bwise.kr
Using internal standards, compounds with similar chemical properties to the analyte but not present in the sample, can also help to correct for matrix effects and improve the accuracy and precision of the analysis. jfda-online.commdpi.com The ratio of the analyte signal to the internal standard signal is used for quantification.
Sample preparation techniques themselves play a crucial role in reducing matrix effects by isolating the analyte from interfering substances. Effective extraction and clean-up procedures can remove matrix components that could suppress or enhance the analytical signal. nih.govresearchgate.net For instance, in CE, using a suitable background electrolyte can help to minimize peak distortion caused by matrix effects. kirj.ee
Dilution of the sample can also reduce the concentration of interfering matrix components, thereby mitigating matrix effects, although this may also impact the detection limit of the analyte. thermofisher.com
Research on the analysis of other compounds in complex matrices, such as phthalates in vegetable oil or organic UV filters in environmental water, highlights the importance of evaluating matrix effects and implementing appropriate mitigation strategies to ensure accurate and reliable results. bwise.krmdpi.comnih.gov The specific matrix effects encountered in this compound analysis would depend on the sample type and the chosen analytical method, necessitating careful method development and validation to address these challenges.
Method Development and Validation Protocols for Robust Analysis
Robust analytical methods are essential for the reliable quantification and characterization of chemical compounds like this compound in various matrices. The development and validation of such methods follow established protocols to ensure accuracy, precision, sensitivity, and specificity. These protocols are often guided by international standards and regulatory bodies, such as those outlined by the International Council for Harmonisation (ICH) scielo.bryoutube.comuomus.edu.iqarlok.com.
Method development for benzoate esters, including this compound, typically involves selecting appropriate separation techniques and detection methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed techniques due to their ability to separate and detect complex mixtures uomus.edu.iqarlok.comrjstonline.comresearchgate.netajast.netnih.govmdpi.comnih.govnih.govscirp.orgthermofisher.comijpsonline.comresearchgate.netresearchgate.netumm.ac.idresearchgate.netresearchgate.netresearchgate.netdiscoveryjournals.orgsemanticscholar.org.
For HPLC, method development involves optimizing parameters such as the stationary phase (e.g., C18 or C8 columns), mobile phase composition (e.g., ratio of organic solvent to buffer, pH), flow rate, and detection wavelength (commonly in the UV range for benzoate structures) uomus.edu.iqresearchgate.netajast.netnih.govijpsonline.comresearchgate.netumm.ac.idresearchgate.netsemanticscholar.orglcms.cz. Gradient elution can be used to improve separation efficiency for complex samples nih.govijpsonline.comsemanticscholar.org.
In GC-MS method development, key parameters to optimize include the stationary phase (e.g., 5% phenyl methyl siloxane columns like DB-5MS), carrier gas flow rate, injection technique (e.g., split or splitless), and oven temperature program mdpi.comnih.govnih.gov. Mass spectrometry detection, particularly using triple quadrupole systems (GC-MS/MS), offers enhanced sensitivity and selectivity through techniques like Multiple Reaction Monitoring (MRM) nih.govresearchgate.net. Sample preparation is a critical step, and techniques such as liquid-liquid extraction or simpler dilution methods may be employed depending on the sample matrix rjstonline.comnih.govthermofisher.com.
Method validation is a systematic process to confirm that the developed analytical method is suitable for its intended purpose scielo.bryoutube.com. The key validation parameters assessed include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components expected to be present, such as impurities, degradation products, and matrix components scielo.brnih.govijpsonline.com. This is often demonstrated by analyzing blank samples, placebos, and samples spiked with potential interferents to ensure no peaks overlap with the analyte peak nih.govijpsonline.com.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a defined range scielo.brmdpi.comijpsonline.com. Linearity is typically evaluated by analyzing a series of standard solutions at different concentrations and constructing a calibration curve. A high correlation coefficient (R² value close to 1) indicates good linearity uomus.edu.iqresearchgate.netajast.netmdpi.comijpsonline.comresearchgate.netumm.ac.idbrieflands.com.
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found scielo.brijpsonline.com. Accuracy is often assessed by analyzing samples spiked with known amounts of the analyte and calculating the percentage recovery arlok.comresearchgate.netnih.govijpsonline.comresearchgate.netbrieflands.com.
Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions scielo.brijpsonline.com. Precision is usually evaluated at different levels: repeatability (intra-assay precision, analyzing the same sample multiple times under the same conditions on the same day) and intermediate precision (analyzing the same sample on different days, with different analysts, or using different equipment) rjstonline.comnih.govijpsonline.comresearchgate.net. It is typically expressed as the Relative Standard Deviation (RSD) arlok.comnih.govresearchgate.netbrieflands.com.
Limit of Detection (LOD): The lowest concentration of analyte in a sample that can be detected, but not necessarily quantified scielo.bryoutube.com.
Limit of Quantification (LOQ): The lowest concentration of analyte in a sample that can be quantitatively determined with suitable precision and accuracy scielo.bryoutube.com. LOD and LOQ are determined using various approaches, such as based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve scielo.brnih.govthermofisher.comresearchgate.net.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters scielo.bryoutube.comnih.gov. This might involve slightly adjusting mobile phase composition, flow rate, or column temperature to assess their impact on the results nih.govlcms.cz.
Detailed research findings on method validation for benzoate compounds highlight the successful application of these principles. For instance, studies on sodium benzoate and benzyl (B1604629) benzoate analysis have reported excellent linearity with correlation coefficients typically exceeding 0.999 researchgate.netajast.netnih.govijpsonline.comumm.ac.id. Accuracy, assessed through recovery studies, generally falls within acceptable ranges, often between 90% and 110% arlok.comresearchgate.netnih.govresearchgate.netbrieflands.com. Precision, measured by RSD, is commonly reported to be below 2% for repeatability and intermediate precision arlok.comresearchgate.netnih.govresearchgate.net. LOD and LOQ values are determined to demonstrate the sensitivity of the method for detecting and quantifying the analyte at low concentrations uomus.edu.iqajast.netnih.govthermofisher.comresearchgate.netresearchgate.netresearchgate.netbrieflands.com.
| Validation Parameter | Acceptance Criteria (Typical) | Hypothetical Result for this compound Analysis |
| Specificity | No interference from placebo/matrix/impurities | No interfering peaks observed |
| Linearity (R²) | > 0.999 | 0.9995 |
| Accuracy (% Recovery) | 95.0 - 105.0% | 98.7% (at mid-concentration) |
| Precision (% RSD) | ≤ 2.0% (Repeatability) | 1.2% |
| Precision (% RSD) | ≤ 2.0% (Intermediate Precision) | 1.8% |
| LOD | Signal-to-Noise Ratio ≥ 3:1 | 0.1 µg/mL |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 | 0.3 µg/mL |
| Robustness | Results unaffected by small variations | Method performance remains within acceptance criteria for tested variations |
Table 1: Hypothetical Analytical Method Validation Results for this compound
| Validation Parameter | Acceptance Criteria (Typical) | Hypothetical Result for this compound Analysis |
| Specificity | No interference from placebo/matrix/impurities | No interfering peaks observed |
| Linearity (R²) | > 0.999 | 0.9995 |
| Accuracy (% Recovery) | 95.0 - 105.0% | 98.7% (at mid-concentration) |
| Precision (% RSD) | ≤ 2.0% (Repeatability) | 1.2% |
| Precision (% RSD) | ≤ 2.0% (Intermediate Precision) | 1.8% |
| LOD | Signal-to-Noise Ratio ≥ 3:1 | 0.1 µg/mL |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 | 0.3 µg/mL |
| Robustness | Results unaffected by small variations | Method performance remains within acceptance criteria for tested variations |
The successful development and validation of an analytical method for this compound, following these established protocols and demonstrating acceptable performance characteristics across all validation parameters, would confirm its suitability for routine analysis and ensure the generation of reliable and accurate data.
Isononyl Benzoate in Advanced Material Science and Engineering
Role as a Plasticizer in Polymer Systems
Isononyl benzoate (B1203000) serves as a primary or secondary plasticizer in various polymer systems, most notably in Polyvinyl Chloride (PVC). Plasticizers are additives that increase the plasticity or fluidity of a material, decreasing the attraction between polymer chains to make the material softer and more flexible. diva-portal.orgnih.gov The incorporation of isononyl benzoate can significantly alter the physical, mechanical, and thermal properties of the final polymer product.
Compatibility and Performance in Polyvinyl Chloride (PVC) Formulations
This compound exhibits excellent compatibility with PVC resins. indusvalleychemical.com This compatibility is largely attributed to its chemical structure, which allows it to function as a high-solvating agent. indusvalleychemical.comgoldstab.com High solvation means it can efficiently penetrate and interact with the PVC polymer chains, leading to a homogenous mixture and effective plasticization. goldstab.com This property facilitates faster fusion of the PVC compound during processing and can lead to lower processing temperatures, offering potential energy savings and reduced thermal stress on the polymer. goldstab.comgoogle.com
In PVC formulations, this compound is recognized for its low volatility and low viscosity. google.com Its low volatility ensures greater permanence within the polymer matrix, reducing plasticizer loss over time due to evaporation, which contributes to the long-term durability and flexibility of the product. google.com2017erp.com Furthermore, its use can enhance the performance characteristics of flexible PVC products by imparting good resistance to staining and extraction by oils. goldstab.comgoogle.com It is often used in combination with other general-purpose plasticizers, such as diisononyl phthalate (B1215562) (DINP), to optimize specific properties of the final product. google.com
Influence on Polymer Mechanical and Thermal Properties
The addition of this compound to a polymer matrix fundamentally alters its mechanical and thermal characteristics. By positioning itself between the long polymer chains of PVC, the plasticizer reduces the intermolecular forces, thereby increasing the free volume and segmental mobility of the polymer chains. mdpi.com This mechanism leads to a significant reduction in the glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. researchgate.net A lower Tg is indicative of enhanced flexibility, particularly at low temperatures. diva-portal.org
Research has shown that alkyl benzoates can significantly improve the low-temperature flexibility of PVC. google.com2017erp.com For instance, blending a C10 alkyl benzoate with diisononyl phthalate in a plastisol formulation was found to lower the Clash and Berg temperature (a measure of low-temperature flexibility) by a notable margin. google.com The mechanical properties are also directly influenced. The reduction in intermolecular cohesion results in a lower tensile strength and elastic modulus, making the material less rigid. mdpi.com Conversely, the increased chain mobility allows for greater deformation before failure, leading to a significant increase in the elongation at break, a key characteristic of flexible PVC. nih.govmdpi.com
Comparative Studies with Phthalate and Non-Phthalate Plasticizers
The performance of this compound is often benchmarked against traditional phthalate plasticizers and other emerging non-phthalate alternatives. habitablefuture.org Phthalates like diisononyl phthalate (DINP) have historically been the industry standard due to their balance of performance and cost. researchgate.net However, regulatory and market pressures have driven the adoption of non-phthalate alternatives. habitablefuture.orgpishrochem.com
Compared to DINP, this compound, as a high-solvating plasticizer, offers advantages such as faster processing times and improved stain resistance. goldstab.comgoogle.com While general-purpose phthalates provide a broad range of properties, benzoates are often used to enhance specific attributes like processability and resistance to extraction. goldstab.comresearchgate.net
Among non-phthalate plasticizers, this compound holds a distinct position. Other non-phthalate options include 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH) and Di-(2-ethylhexyl) terephthalate (B1205515) (DEHT or DOTP). habitablefuture.orgflexvinylalliance.com While DINCH is noted for its favorable toxicological profile, benzoates are valued for their strong solvency. goldstab.comhabitablefuture.org Compared to other non-phthalate esters like adipates, which are excellent for low-temperature applications, benzoates generally exhibit better compatibility with PVC and superior solvating strength. goldstab.com The selection of a plasticizer depends on achieving an optimal balance of cost, processing efficiency, and end-use performance requirements such as flexibility, durability, and chemical resistance.
Below is an interactive data table comparing the general performance characteristics of this compound with a common phthalate (DINP) and another non-phthalate alternative (DINCH).
| Feature | This compound | Diisononyl Phthalate (DINP) | Diisononyl Cyclohexane-1,2-dicarboxylate (DINCH) |
| Plasticizer Type | Non-Phthalate (Benzoate Ester) | Phthalate Ester | Non-Phthalate (Aliphatic Dicarboxylate) |
| Solvating Power | High | Medium-High | Low-Medium |
| Processing | Fast Fusing, Lower Temperatures | General Purpose | Slower Fusing |
| Low-Temp. Flexibility | Good to Excellent | Good | Excellent |
| Volatility | Low | Low | Very Low |
| Stain Resistance | Excellent | Moderate | Good |
| Primary Advantage | High Solvency, Fast Processing | Cost-Performance Balance | Excellent Toxicological Profile, Low Migration |
Functionality as a Film-Forming Agent
Beyond its role as a plasticizer in bulk polymer systems, this compound also functions as a critical film-forming agent, particularly in surface coatings and adhesives. google.comwipo.int In these applications, it acts as a coalescing agent, facilitating the transformation of a liquid dispersion of polymer particles into a continuous, solid film.
Applications in Coatings, Paints, and Adhesives
This compound is widely used as a film-forming or coalescing agent in a variety of aqueous polymer compositions. google.com Its primary applications in this domain are in emulsion-based products such as latex paints, waterborne coatings, plasters, mortars, varnishes, and adhesives. indusvalleychemical.comgoogle.comwipo.int In these systems, polymer binders (like acrylic, vinyl acetate, or styrene-butadiene) are present as discrete particles dispersed in water. nih.gov The addition of this compound is crucial for ensuring that these particles fuse correctly into a durable, defect-free film upon drying. google.com
Mechanisms of Film Formation Enhancement
The mechanism by which this compound enhances film formation in an aqueous dispersion (latex) involves several stages. nih.gov As the water or solvent evaporates from the applied coating, the dispersed polymer particles are forced into close contact. nih.govunibo.it For these particles to merge into a continuous film, they must deform and fuse together, a process known as coalescence. nih.gov
This coalescence requires the polymer chains to have sufficient mobility, which is often limited at ambient application temperatures, especially if the polymer's glass transition temperature (Tg) is above the surrounding temperature. nih.gov this compound acts as a temporary plasticizer or coalescent for these polymer particles. It diffuses into the particles, effectively lowering their Tg and softening them. google.com This softening allows the particles to overcome repulsive forces, deform, and fuse together under capillary pressure as the last vestiges of water evaporate. The result is the formation of a homogenous and mechanically robust film. Over time, the this compound, being a semi-volatile compound, slowly diffuses out of the film and evaporates, allowing the film to regain its original hardness and desired final properties.
Integration into Specialized Material Formulations
This compound's utility as a plasticizer and performance-enhancing additive is evident in its application in specialized material formulations, including foamable compositions and acoustic sealants. Its ability to modify rheological properties is also a key factor in its incorporation into various material systems.
Use in Foamable Compositions and Acoustic Sealants
This compound is a key ingredient in certain foamable compositions, particularly those based on polyvinyl chloride (PVC) and its copolymers. google.comgoogle.com In these formulations, it is used as an alkyl benzoate component in conjunction with other plasticizers. google.comgoogle.com The concentration of this compound can range from 5% to 95% by weight with respect to the primary plasticizer. google.comgoogle.com These foamable compositions are utilized in the production of various products, including flooring and wallpapers, where a foamed polymer layer is required. google.com
While direct formulation details for commercially available acoustic sealants are often proprietary, the patent literature indicates the use of monobenzoate esters of C3-C21 alcohols in such compositions. google.com Given that isononyl alcohol is a C9 alcohol, this compound falls within this category of compounds suitable for use in acoustic sealants. These sealants are designed to reduce sound transmission in building partitions and other structures. The inclusion of benzoate plasticizers contributes to the desired viscoelastic properties of the sealant, which are crucial for dampening sound vibrations.
Table 1: Composition of Foamable Formulations Containing this compound
| Component | Role | Typical Concentration | Polymer Examples |
| Polymer | Matrix Material | 100 parts by weight | Polyvinyl chloride (PVC), Poly(vinylidene chloride), Chlorinated polyolefin, Copolymers of vinyl chloride |
| Primary Plasticizer | Flexibility and Processability | 40-100 parts by weight per 100 parts of polymer | Not specified in detail in the provided search results |
| This compound | Alkyl Benzoate Component | 5-95 wt. % with respect to the plasticizer | Not applicable |
| Additives | Fillers, Stabilizers, etc. | Optional | Not specified in detail in the provided search results |
This table is interactive. Click on the headers to sort the data.
Contributions to Rheological Properties of Material Systems
This compound is recognized for its role as a rheological modifier, particularly in PVC plastisols. google.comgoogleapis.com Plastisols are dispersions of PVC resin in a liquid plasticizer, and their viscosity is a critical parameter for processing applications such as coating, dipping, and molding. This compound can be used to reduce the initial viscosity of these plastisols and improve their viscosity stability over time. google.comgoogleapis.com This is a significant advantage in manufacturing processes, as it allows for more consistent and efficient production.
The use of this compound can lead to a better balance between high solvating power and good rheological properties compared to some traditional plasticizers. googleapis.com This means that it can effectively soften the polymer and aid in processing without causing an excessive increase in viscosity. The ability to lower plastisol viscosity makes this compound a valuable component in formulations where precise flow characteristics are required. mdpi.com
Structure-Property Relationships in this compound-Containing Materials
The performance of this compound as a material additive is intrinsically linked to its molecular structure. The branched nature of the isononyl group has a significant impact on the properties of the final material, and understanding the interactions between the plasticizer and the polymer at a molecular level is key to optimizing material performance.
Impact of Isononyl Branched Structure on Material Performance
The branched structure of the isononyl alkyl chain in this compound plays a crucial role in its plasticizing efficiency and its interaction with polymer chains. Research on other plasticizer systems has shown that branched chains can influence properties such as thermal stability, solvent resistance, and mechanical performance. nih.govresearchgate.net For instance, in rosin-based plasticizers, a higher degree of branching was found to be more effective in reducing the glass transition temperature of PVC films, leading to higher plasticizing efficiency. acs.org
Table 2: General Effects of Branched vs. Linear Alkyl Chains in Plasticizers
| Property | General Effect of Branched Chains | General Effect of Linear Chains | Rationale |
| Plasticizing Efficiency | Often higher | Can be lower | Increased free volume creation |
| Migration Resistance | Can be improved | Can be lower | Increased molecular entanglement |
| Volatility | Generally lower | Can be higher | Higher molecular weight and boiling point for similar carbon numbers |
| Low-Temperature Flexibility | Can be improved | May be less effective | Disruption of polymer chain packing |
This table is interactive. Click on the headers to sort the data.
Investigations into Polymer-Plasticizer Interactions at the Molecular Level
The interaction between this compound and the host polymer at a molecular level is fundamental to its function as a plasticizer. These interactions can be investigated through computational methods, such as molecular dynamics simulations, and experimental techniques like Fourier Transform Infrared (FTIR) spectroscopy.
FTIR spectroscopy is a powerful experimental tool for probing the interactions between a plasticizer and a polymer. researchgate.netmdpi.commdpi.comchemrxiv.org By analyzing the vibrational spectra of the polymer-plasticizer blend, it is possible to detect changes in the chemical environment of specific functional groups. For instance, the formation of hydrogen bonds between the ester group of the benzoate and the polymer chain can be observed as shifts in the corresponding absorption bands. acs.org These interactions are crucial for the effective dispersion of the plasticizer within the polymer matrix and for its ability to disrupt polymer-polymer interactions, which is the basis of plasticization. Although specific FTIR studies focused solely on this compound were not found, the general methodology is widely applied to understand the molecular-level workings of plasticizers in polymers. researchgate.netnih.govresearchgate.net
Q & A
Q. What are the critical steps in synthesizing Isononyl Benzoate under laboratory conditions?
this compound is synthesized via esterification of benzoic acid with isononanol, typically using acid catalysts (e.g., sulfuric acid) under controlled temperature (80–120°C). Purification involves neutralization, washing with aqueous solutions to remove unreacted acids/alcohols, and distillation to isolate the ester. Purity validation requires gas chromatography (GC) or HPLC, with ≥97% purity as a standard benchmark for research-grade material .
Q. How can researchers ensure accurate quantification of this compound in complex mixtures?
High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for quantification. Calibration curves using certified reference standards (e.g., NIST-traceable materials) are essential. For trace analysis, tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode improves sensitivity and specificity .
Q. What safety protocols are mandatory when handling this compound in vitro studies?
Use impervious gloves (nitrile), chemical goggles, and lab coats to prevent skin/eye contact. Work in a fume hood to avoid inhalation of vapors. Emergency measures include immediate flushing with water for 15 minutes upon exposure. Toxicity data indicate low acute dermal irritation but recommend caution due to limited long-term exposure studies .
Advanced Research Questions
Q. How should researchers design experiments to assess the developmental toxicity of this compound in vivo?
Follow OECD Guideline 414 (Teratogenicity Study) using rodent models. Administer doses (e.g., 100–1000 mg/kg/day) via oral gavage during gestation. Monitor maternal weight, litter size, and pup viability. Histopathological analysis of fetal tissues and statistical evaluation (ANOVA with post-hoc tests) are critical. A no-observed-adverse-effect level (NOAEL) of 1000 mg/kg/day has been reported in preliminary studies .
Q. What methodologies resolve contradictions in this compound’s environmental persistence data?
Conduct biodegradability tests per OECD 301F (Manometric Respirometry) to measure biochemical oxygen demand (BOD). Compare results across varying microbial communities and pH conditions. Conflicting data may arise from differences in test systems; meta-analyses using platforms like Web of Science or Scopus can identify consensus patterns .
Q. How can advanced spectroscopic techniques characterize this compound’s structural stability under thermal stress?
Thermogravimetric analysis (TGA) coupled with Fourier-transform infrared spectroscopy (FTIR) identifies decomposition products (e.g., benzoic acid, isononanol). Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) tracks structural changes. For detailed fragmentation pathways, electron ionization mass spectrometry (EI-MS) with NIST reference libraries is recommended .
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?
Use nonlinear regression models (e.g., Hill equation) to estimate EC₅₀ values. For skewed data, non-parametric tests like Kruskal-Wallis with Dunn’s correction are suitable. Bayesian hierarchical models improve robustness in small-sample studies, as seen in sodium benzoate clinical trials .
Methodological Notes
- Data Validation : Cross-reference spectral data (e.g., GC-MS, NMR) with NIST databases to confirm compound identity .
- Contradiction Management : Replicate experiments under standardized OECD/EPA protocols and perform systematic reviews to contextualize discrepancies .
- Ethical Compliance : Adhere to institutional animal care guidelines (e.g., IACUC) for in vivo toxicity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
